molecular formula C6H15ClN4O2 B109566 (2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride CAS No. 201740-91-2

(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride

Cat. No. B109566
CAS RN: 201740-91-2
M. Wt: 216.62 g/mol
InChI Key: KWTQSFXGGICVPE-BJPSCUOKSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: 13CH2O)N)[13CH2]N=13CN.Cl .

Scientific Research Applications

Given this, I will provide an overview based on general principles related to the study of complex organic molecules in scientific research, excluding drug use, dosage, and side effects as per your instructions. This approach aims to offer insight into how compounds with similar complexity are investigated within scientific research.

Understanding Complex Organic Molecules

Chemical Structure and Synthesis Research into complex organic molecules often begins with an analysis of their chemical structure and the synthesis of these compounds. Studies might explore novel synthetic pathways that can produce these molecules more efficiently or with higher yield. For example, the synthesis of chlorogenic acid derivatives has been extensively studied due to their wide range of biological activities, including antioxidant and anti-inflammatory effects (M. Naveed et al., 2018).

Biological Activities and Mechanisms Another key area of research focuses on understanding the biological activities of organic compounds. This includes investigating their potential therapeutic roles, such as hepatoprotective, cardioprotective, and neuroprotective effects. For instance, the pharmacological review of chlorogenic acid highlights its diverse therapeutic roles and encourages further studies to optimize its biological and pharmacological effects (M. Naveed et al., 2018).

Environmental Interactions The environmental fate and impact of organic compounds are also crucial research topics. This encompasses their degradation pathways, persistence in the environment, and potential toxicity to ecosystems. For example, studies on sulfamic acid and its role as an environmentally friendly alternative for industrial cleaning highlight the importance of understanding the environmental interactions of chemicals (C. Verma & M. Quraishi, 2022).

Mechanism of Action

Target of Action

The primary target of L-Arginine-13C6 (hydrochloride) is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a potent vasodilator, from L-Arginine .

Mode of Action

L-Arginine-13C6 (hydrochloride) acts as a substrate for NOS. It is oxidized by NOS to form NO and L-citrulline . The production of NO is a critical process in various physiological functions, including vasodilation and neurotransmission .

Biochemical Pathways

The conversion of L-Arginine-13C6 (hydrochloride) to NO and L-citrulline by NOS is a key step in the nitric oxide pathway . NO, once produced, diffuses across cell membranes and modulates the activity of various proteins, including guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger in cells, mediating various physiological responses .

Pharmacokinetics

It is metabolized primarily in the liver and kidneys, and excreted in the urine .

Result of Action

The production of NO from L-Arginine-13C6 (hydrochloride) has several effects at the molecular and cellular levels. For instance, it induces dilation of blood vessels, thereby increasing blood flow . In the context of neuroscience, NO acts as a neurotransmitter and has neuroprotective effects .

Action Environment

The action of L-Arginine-13C6 (hydrochloride) can be influenced by various environmental factors. For example, the presence of other substrates or inhibitors can affect the activity of NOS and thus the production of NO . Additionally, conditions such as pH and temperature can impact enzyme activity and stability .

properties

IUPAC Name

(2S)-2-amino-5-(diamino(113C)methylideneamino)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-BJPSCUOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2]N=[13C](N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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